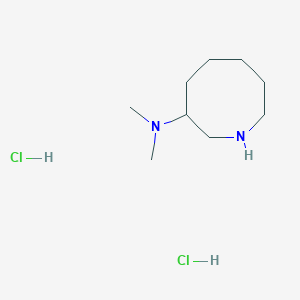

N,N-Dimethylazocan-3-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

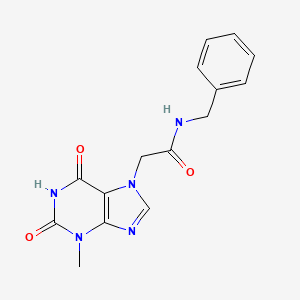

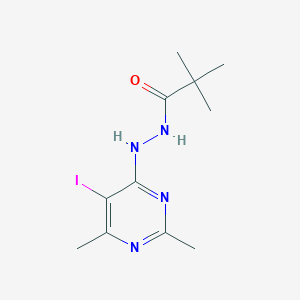

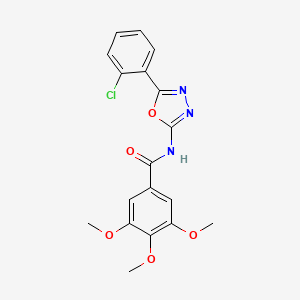

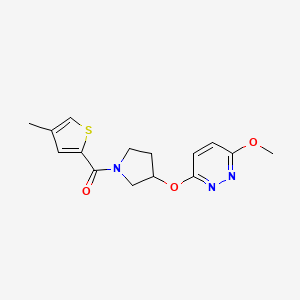

The compound "N,N-Dimethylazocan-3-amine;dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various related organic compounds synthesized through condensation reactions and other synthetic methods. These compounds are characterized by their nitrogen-containing structures, such as amines and imines, which are common features in medicinal chemistry due to their ability to interact with biological targets .

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, where primary amines react with other chemical entities to form new compounds. For example, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine is achieved by condensing 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene in ethanol . Another synthesis method reported is a two-step process starting from a bromomethyl-chloro-dihydroimidazo compound, reacting with primary amines to create a three-dimensional molecular scaffold suitable for medicinal chemistry applications .

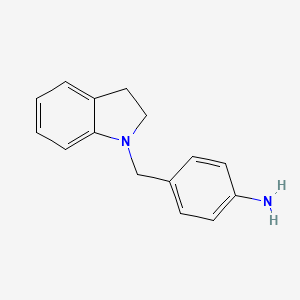

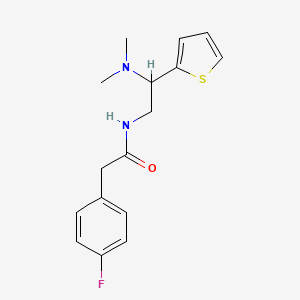

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various analytical techniques such as elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and electron ionization mass spectrometry (EI-MS) . These techniques provide detailed information about the molecular framework and functional groups present in the compounds, which is essential for understanding their chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

The papers describe the reactivity of synthesized compounds with amines. For instance, 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine reacts with secondary amines to yield 2,4-diamino-s-triazines, while selective reactions with a mixture of two kinds of amines produce triazines with different amino groups at specific positions . These reactions demonstrate the versatility of nitrogen-containing compounds in forming diverse structures with potential biological activity.

Physical and Chemical Properties Analysis

While the papers do not provide extensive data on the physical and chemical properties of the synthesized compounds, the analytical techniques used for structural confirmation indirectly suggest properties such as solubility, stability, and reactivity. For example, the use of ethanol as a solvent in the synthesis indicates that the compounds are likely soluble in organic solvents . The spectral data from NMR and IR analyses can also provide insights into the polarity and electronic distribution within the molecules, which are critical factors in determining their physical properties and reactivity.

Mechanism of Action

Future Directions

properties

IUPAC Name |

N,N-dimethylazocan-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-11(2)9-6-4-3-5-7-10-8-9;;/h9-10H,3-8H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBULEOYHRCAPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCCNC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethylazocan-3-amine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B3018833.png)

![2-[[6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B3018835.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3018842.png)

![3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018846.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3018853.png)